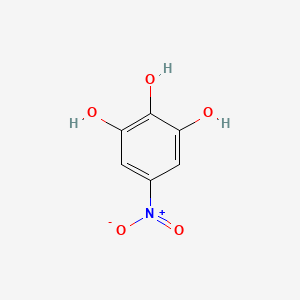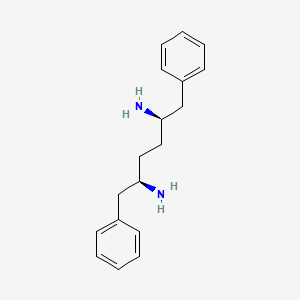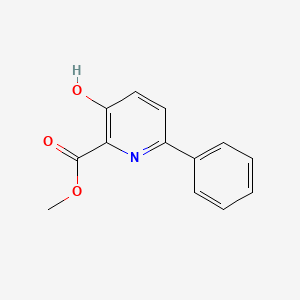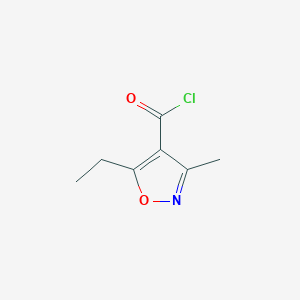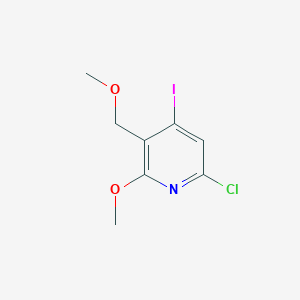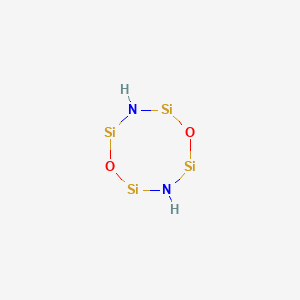
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane: is a cyclic organosilicon compound with a unique structure that includes silicon, oxygen, and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane can be synthesized through heterofunctional condensation reactions. One common method involves the reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and dipotassium dimethylsilanediolate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: Reduction reactions can modify the silicon-nitrogen bonds, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution can introduce various organic groups to the silicon atoms .
Aplicaciones Científicas De Investigación
Chemistry: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as thermal stability and flexibility .
Biology and Medicine: In biological research, this compound can be used to study silicon-based biochemistry and its interactions with biological molecules.
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it suitable for applications requiring durability and resistance to environmental factors .
Mecanismo De Acción
The mechanism by which 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable structures. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
- 2,2,4,4,6,6,8,8-Octamethyl-1,5-dioxa-3,7-diaza-cyclooctasilan
- 1,1,3,3,5,5,7,7-Octamethyl-cyclotetrasil-diox- (4,8)-diazan- (2,6)
Comparison: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
1443-67-0 |
|---|---|
Fórmula molecular |
H10N2O2Si4 |
Peso molecular |
182.43 g/mol |
Nombre IUPAC |
1,5,3,7,2,4,6,8-dioxadiazatetrasilocane |
InChI |
InChI=1S/H10N2O2Si4/c1-5-3-7-2-8-4-6-1/h1-2H,5-8H2 |
Clave InChI |
FHLLEUMWDXQIKT-UHFFFAOYSA-N |
SMILES |
N1[Si]O[Si]N[Si]O[Si]1 |
SMILES canónico |
N1[SiH2]O[SiH2]N[SiH2]O[SiH2]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)
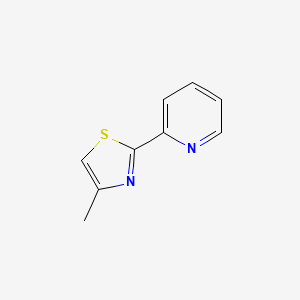
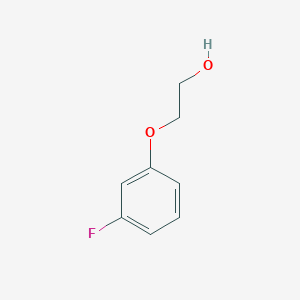
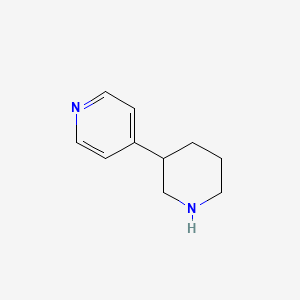
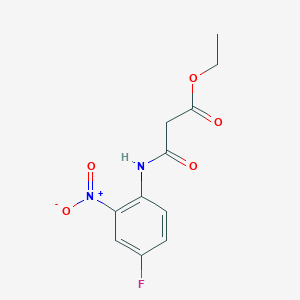
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)
![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)
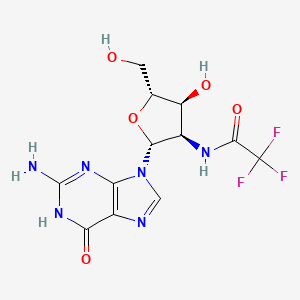
![Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester](/img/structure/B3240588.png)
